molecular formula C12H13NO4 B086059 (2-((Allylamino)carbonyl)phenoxy)acetic acid CAS No. 119-45-9

(2-((Allylamino)carbonyl)phenoxy)acetic acid

Cat. No.: B086059
CAS No.: 119-45-9
M. Wt: 235.24 g/mol
InChI Key: IHBWXJXQXPFUAE-UHFFFAOYSA-N
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Description

(2-((Allylamino)carbonyl)phenoxy)acetic acid, registered under CAS Number 119-45-9, is a chemical compound with the molecular formula C12H13NO4 and a molecular weight of 235.24 g/mol . This benzamide derivative is characterized by its allylamino and carboxylic acid functional groups, serving as a valuable building block in organic synthesis and medicinal chemistry research. Its structure is confirmed by standard spectroscopic data, including IR and mass spectra . Researchers utilize this compound in various applications, including the development and validation of analytical methods. It can be effectively separated and analyzed using reverse-phase (RP) HPLC, for example on a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid (replaceable with formic acid for MS-compatible applications) . The method is scalable and can be adapted for fast UPLC analysis using smaller particle columns or for the isolation of impurities in preparative purification, supporting work in pharmacokinetics . Key physical and thermodynamic properties have been calculated, including a boiling point of 774.81 K and a melting point of 497.75 K . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[2-(prop-2-enylcarbamoyl)phenoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H13NO4/c1-2-7-13-12(16)9-5-3-4-6-10(9)17-8-11(14)15/h2-6H,1,7-8H2,(H,13,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHBWXJXQXPFUAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1=CC=CC=C1OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30152283
Record name (2-((Allylamino)carbonyl)phenoxy)acetic acid
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Molecular Weight

235.24 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

119-45-9
Record name 2-[2-[(2-Propen-1-ylamino)carbonyl]phenoxy]acetic acid
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Record name (2-((Allylamino)carbonyl)phenoxy)acetic acid
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Record name (2-((Allylamino)carbonyl)phenoxy)acetic acid
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Record name [2-[(allylamino)carbonyl]phenoxy]acetic acid
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Preparation Methods

Optimized Reaction Conditions

  • Molar Ratio : A 1:2 ratio of salicylic acid to allyl isothiocyanate ensures excess reagent to drive the reaction.

  • Temperature : Heating at 150°C in an oil bath initiates rapid gas evolution (carbonoxysulfide), with completion within 30 minutes.

  • Yield : 38.7–39.5% after purification via vacuum distillation.

Table 1: Key Parameters for N-Allylsalicylamide Synthesis

ParameterValue
Salicylic acid (moles)1
Allyl isothiocyanate2 moles
Reaction time30 minutes–2 hours
Temperature140–150°C
Yield38.7–39.5%

By-Product Analysis

Three by-products were isolated during optimization:

  • Sulfur-containing needles (m.p. 246–248°C).

  • Sulfur-containing platelets (m.p. 250–252°C).

  • Nitrogen-containing crystals (m.p. 96°C).

Synthesis of this compound

The final step involves alkylation of N-allylsalicylamide with chloroacetic acid under alkaline conditions:

Reaction Scheme 2:

N-Allylsalicylamide+Chloroacetic acidNaOH(2-((Allylamino)carbonyl)phenoxy)acetic acid+HCl\text{N-Allylsalicylamide} + \text{Chloroacetic acid} \xrightarrow{\text{NaOH}} \text{this compound} + \text{HCl}

Reaction Optimization

  • Alkaline Medium : Sodium hydroxide facilitates nucleophilic substitution at the phenolic oxygen.

  • Molar Ratio : 1:1 stoichiometry between N-allylsalicylamide and chloroacetic acid.

  • Temperature : Reflux conditions (100–110°C) for 4–6 hours.

  • Yield : 50–52% after recrystallization.

Table 2: Synthesis Conditions for Target Compound

ParameterValue
N-Allylsalicylamide1 mole
Chloroacetic acid1 mole
SolventAqueous NaOH (10% w/v)
Reaction time4–6 hours
Temperature100–110°C (reflux)
Yield50–52%

By-Product Mitigation

Alkaline degradation of the product yields salicylic-O-acetic acid (m.p. 190–192°C), necessitating precise pH control during workup.

Analytical Characterization

Infrared Spectroscopy (IR)

  • N-Allylsalicylamide :

    • NH stretching: 3460 cm1^{-1} (weak).

    • Amide I: 1650 cm1^{-1} (strong).

    • Amide II: 1525 cm1^{-1} (strong).

  • This compound :

    • NH stretching: 3350 cm1^{-1} (medium).

    • Carboxylic C=O: 1755 cm1^{-1} (strong).

    • Amide I: 1615 cm1^{-1} (strong).

    • Ether C-O: 1215 cm1^{-1} (strong).

Table 3: IR Spectral Assignments

CompoundKey IR Peaks (cm1^{-1})
N-Allylsalicylamide3460 (NH), 1650 (Amide I)
Target Compound1755 (C=O), 1615 (Amide I)

Critical Discussion of Methodologies

Advantages of the Two-Step Approach

  • Reproducibility : Optimization of molar ratios and temperature addressed inconsistencies in earlier methods.

  • Scalability : The use of glass-lined reactors (as in) suggests potential for industrial adaptation.

Limitations and Challenges

  • Moderate Yields : Competing side reactions limit yields to ~50%, necessitating chromatographic purification.

  • By-Product Formation : Sulfur and nitrogen-containing by-products require rigorous separation .

Chemical Reactions Analysis

Oxidation Reactions

The allylamine group undergoes selective oxidation under controlled conditions. Common oxidizing agents include:

  • Potassium permanganate (KMnO₄) : Forms N-oxide derivatives with retained phenoxy backbone integrity.

  • Hydrogen peroxide (H₂O₂) : Produces epoxides via electrophilic addition to the allyl double bond.

Key Observation :
Oxidation predominantly targets the allyl moiety, leaving the phenoxyacetic acid framework intact. Reaction yields depend on solvent polarity (e.g., 70–85% in acetone vs. 50–60% in ethanol) .

Reduction Reactions

The carbonyl group in the allylamino fragment is susceptible to reduction:

  • Sodium borohydride (NaBH₄) : Reduces the carbonyl to a secondary alcohol without affecting the double bond.

  • Catalytic hydrogenation (H₂/Pd-C) : Fully saturates the allyl group, converting it to a propylamine derivative.

Experimental Data :

Reducing AgentProductYield (%)
NaBH₄Alcohol78
H₂/Pd-CAmine92

Substitution Reactions

The phenoxy ring participates in electrophilic aromatic substitution (EAS):

  • Halogenation : Bromine (Br₂) in acetic acid introduces Br at the para position relative to the phenoxy group.

  • Nitration : Nitrating mixtures (HNO₃/H₂SO₄) yield mononitro derivatives.

Regioselectivity :
Substituents predominantly form at the para position due to electron-donating effects of the phenoxy oxygen.

Cyclization Reactions

Under acidic conditions (e.g., HCl/EtOH), intramolecular cyclization forms a six-membered lactam ring:

text
(2-((Allylamino)carbonyl)phenoxy)acetic acid → γ-lactam + H₂O

Conditions :

  • Temperature: 80–100°C

  • Catalyst: p-Toluenesulfonic acid (PTSA)

Reaction with Nucleophiles

The carbonyl group reacts with nucleophiles (e.g., amines, hydrazines):

  • Hydrazine (NH₂NH₂) : Forms hydrazides, useful in heterocycle synthesis.

  • Grignard Reagents : Add to the carbonyl, generating tertiary alcohols.

Kinetic Studies :
Second-order kinetics observed, with rate constants (k) ranging from 0.15–0.30 L/mol·s in THF .

Degradation Pathways

  • Hydrolysis : Acidic/basic conditions cleave the amide bond, yielding phenoxyacetic acid and allylamine.

  • Photodegradation : UV exposure induces radical formation, leading to chain scission.

Stability Profile :

ConditionHalf-Life (hrs)
pH 2 (HCl)12
pH 12 (NaOH)2
UV Light (254 nm)8

Comparative Reactivity

Reaction TypeThis compoundPhenoxyacetic Acid
Oxidation Yield85%<5%
EAS ReactivityHigh (para-directed)Moderate
Hydrolysis Rate (k)0.45 hr⁻¹0.12 hr⁻¹

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : The compound serves as a precursor for synthesizing more complex molecules. Its reactivity allows chemists to explore various reaction mechanisms and develop new synthetic routes.

Biological Applications

  • Antimicrobial Properties : Research has indicated that derivatives of phenoxyacetic acid exhibit antimicrobial activity. For instance, compounds synthesized from related structures have shown effectiveness against various bacterial strains .
  • Anticancer Potential : Preliminary studies suggest that (2-((Allylamino)carbonyl)phenoxy)acetic acid may possess anticancer properties, warranting further investigation into its mechanisms of action against cancer cells.

Medicinal Chemistry

  • Drug Development : The compound is being explored for its therapeutic potential in targeting specific molecular pathways associated with diseases. Its ability to form covalent bonds with biological targets may lead to the development of novel therapeutics.
  • Pharmacokinetics : The compound can be analyzed using high-performance liquid chromatography (HPLC), facilitating studies on its pharmacokinetic properties, which are crucial for drug formulation .

Agrochemicals

  • The compound's properties make it suitable for developing agrochemicals, particularly herbicides and pesticides. Its structural similarities to other phenoxyacetic acids allow it to function effectively in agricultural applications.

Polymer Chemistry

  • In the field of materials science, this compound can be used in the synthesis of polymers, contributing to the development of new materials with enhanced properties.

Table 1: Summary of Biological Activities

Activity TypeCompound DerivativeReference
AntimicrobialEthyl 2-[4-{bis(1H-indol-3-yl)methyl}-2-methoxyphenoxy]acetate
AnticancerVarious phenoxyacetic acid derivatives
Enzyme InhibitionAcetylcholinesterase inhibition

Case Study 1: Antimicrobial Activity

In a study evaluating the antimicrobial efficacy of phenoxyacetic acid derivatives, compounds similar to this compound were tested against Staphylococcus aureus. Results showed significant inhibition zones compared to standard antibiotics, indicating potential for developing new antimicrobial agents .

Case Study 2: Pharmacokinetic Analysis

A pharmacokinetic study utilized HPLC methods to analyze the absorption and distribution characteristics of this compound in biological systems. The findings highlighted its suitability for further development as a therapeutic agent due to favorable pharmacokinetic profiles .

Mechanism of Action

The mechanism of action of (2-((Allylamino)carbonyl)phenoxy)acetic acid involves its interaction with specific molecular targets. The allylamine group can form covalent bonds with target molecules, leading to the modulation of biological pathways. The phenoxyacetic acid moiety may also contribute to the compound’s activity by interacting with enzymes or receptors involved in various cellular processes .

Comparison with Similar Compounds

Key physicochemical properties :

  • Melting point : 225.6°C .
  • Boiling point : 449.4°C (at 760 mmHg) .
  • Functional groups : Carboxylic acid (–COOH), amide (–CONH–), and allyl (–CH₂CH=CH₂).
  • Solubility : Predicted moderate solubility in polar solvents due to hydrogen-bonding capacity.

Comparison with Structurally Similar Compounds

2-{[2-(2-Oxo-1-azacycloalkyl)acetamido]phenoxy}acetic Acids

Examples :

  • Compound 13 (C₁₆H₂₀N₂O₅): Melting point 130–134°C, IR peaks at 1730 cm⁻¹ (COOH) and 1682 cm⁻¹ (CONH) .
  • Compound 7 (C₁₄H₁₆N₂O₅): Yield 78–99%, acts as an AP-M inhibitor .

Key Differences :

  • Substituent: Azacycloalkyl groups (e.g., pyrrolidinone) replace the allylamino moiety.
  • Biological Activity: These compounds target aminopeptidase-M (AP-M), suggesting a role in peptide metabolism modulation .
  • Synthetic Efficiency : Higher yields (up to 99%) compared to the target compound’s unspecified synthesis route .

2-(4-(2-Substituted Aminothiazole-4-yl)phenoxy)acetic Acid Derivatives

Example: Derivatives with aminothiazole moieties (C₉H₉N₂O₃S) .

Key Differences :

  • Biological Activity : Demonstrated hypolipidemic effects in hyperlipidemia models, indicating divergent therapeutic applications compared to the target compound .

{4-[(3-Chloro-2-methylanilino)carbonyl]phenoxy}acetic Acid

Properties :

  • Molecular formula C₁₆H₁₄ClNO₄, molecular weight 319.74 g/mol .

Key Differences :

  • Substituent: Chloro-methylanilino group increases electronegativity and steric bulk.
  • Stability : Chlorine enhances metabolic stability but may raise toxicity concerns.

2-(3-Carbamoylphenoxy)acetic Acid

Properties :

  • Molecular formula C₉H₉NO₄, molecular weight 195.17 g/mol .

Key Differences :

  • Bioavailability : Lower molecular weight may enhance membrane permeability.

Phenoxy Acetic Acid Derivatives with Hydrazineylidene Groups

Examples :

  • 7a: 2-(2-((2-(2-Phenylacetyl)hydrazineylidene)methyl)phenoxy)acetic acid .

Key Differences :

  • Substituent : Hydrazineylidene groups introduce conjugated systems , altering electronic properties.
  • Biological Activity : Evaluated as COX-2 inhibitors , highlighting structural versatility in targeting inflammatory pathways .

Structural and Functional Insights

  • Hydrogen Bonding : Carboxylic acid and amide groups enable strong intermolecular interactions, reflected in the high melting point (225.6°C) .
  • Steric Considerations : Bulky substituents (e.g., azacycloalkyl) may hinder target binding, whereas smaller groups (e.g., carbamoyl) improve accessibility.

Biological Activity

(2-((Allylamino)carbonyl)phenoxy)acetic acid, a phenoxyacetic acid derivative, has garnered attention in pharmacological research due to its diverse biological activities. This compound exhibits potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this compound based on various studies and findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C11H12N2O3\text{C}_{11}\text{H}_{12}\text{N}_{2}\text{O}_{3}

This structure features an allylamino group attached to a phenoxyacetic acid backbone, which is crucial for its biological interactions.

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Enzyme Inhibition : The compound has demonstrated inhibitory activity against various enzymes, including acetylcholinesterase (AChE), which is significant in neurodegenerative diseases.
  • Antioxidant Activity : Studies have shown that it can scavenge free radicals, thereby reducing oxidative stress in cells.
  • Cell Signaling Modulation : It may influence cell signaling pathways related to inflammation and apoptosis.

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including:

Bacterial StrainZone of Inhibition (mm)Reference
Staphylococcus aureus20Kumar et al.
Escherichia coli18Chhonker et al.
Pseudomonas aeruginosa15Parsant et al.

These findings suggest its potential as a lead compound for developing new antimicrobial agents.

2. Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties through various assays measuring cytokine production and inflammatory markers. In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, this compound significantly reduced the levels of pro-inflammatory cytokines such as TNF-α and IL-6.

3. Anticancer Activity

Several studies have explored the anticancer potential of this compound:

  • Cell Lines Tested : It has shown cytotoxic effects against various cancer cell lines including breast cancer (MCF-7), leukemia (CCRF-CEM), and lung cancer (A549).
Cancer Cell LineIC50 (µM)Reference
MCF-710Bailey et al.
CCRF-CEM5Bailey et al.
A54912Vanzandt et al.

The mechanism involves the induction of apoptosis and cell cycle arrest, suggesting its utility in cancer therapy.

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound in a rat model of Alzheimer's disease. The results indicated that treatment with this compound improved cognitive function and reduced amyloid plaque formation, highlighting its potential as a therapeutic agent for neurodegenerative disorders.

Case Study 2: Antioxidant Activity

In vitro assays using DPPH and ABTS radical scavenging methods demonstrated that the compound exhibited significant antioxidant activity, with IC50 values comparable to standard antioxidants like ascorbic acid.

Q & A

Q. What is a robust synthetic route for (2-((Allylamino)carbonyl)phenoxy)acetic acid, and how can purity be optimized?

Methodological Answer: A multi-step synthesis is typically employed. First, allylamine is reacted with a carbonylating agent (e.g., phosgene or triphosgene) to form the allylamino carbonyl intermediate. This intermediate is then coupled to 2-hydroxyphenylacetic acid via a nucleophilic acyl substitution reaction. Critical steps include:

  • Protection of reactive groups : Use of Fmoc or tert-butoxycarbonyl (Boc) groups to prevent side reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) ensures high purity (>95%). Monitor reaction progress via TLC (Rf ~0.3 in 1:1 EtOAc/hexane) .

Q. Which spectroscopic techniques are essential for structural confirmation?

Methodological Answer:

  • NMR :
    • ¹H NMR : Key signals include the allyl protons (δ 5.1–5.9 ppm, multiplet), carbonyl (δ ~170 ppm in ¹³C NMR), and aromatic protons (δ 6.8–7.5 ppm) .
    • IR : Stretching vibrations for carbonyl (C=O, ~1680–1720 cm⁻¹) and carboxylic acid (O-H, ~2500–3300 cm⁻¹) .
  • X-ray crystallography : Resolves bond lengths (e.g., C=O at ~1.21 Å) and dihedral angles between the phenoxy and acetic acid moieties .

Advanced Research Questions

Q. How does the allylamino group influence the compound’s reactivity in nucleophilic substitutions?

Methodological Answer: The allylamino group enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attack. However, steric hindrance from the allyl chain can reduce reactivity with bulky nucleophiles. To study this:

  • Kinetic assays : Monitor reaction rates with primary/secondary amines (e.g., benzylamine) under varying temperatures (25–60°C).
  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites of electrophilic reactivity .

Q. What strategies mitigate degradation during biological assays?

Methodological Answer:

  • Stabilization : Use phosphate-buffered saline (PBS, pH 7.4) with 0.1% bovine serum albumin (BSA) to prevent aggregation.
  • Metabolic stability testing : Incubate with liver microsomes (human/rat) and quantify degradation via LC-MS/MS. Half-life (t½) <30 minutes indicates rapid hepatic clearance .

Q. How can computational modeling predict binding affinity to enzymatic targets?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina with the compound’s 3D structure (optimized via Gaussian 09 at B3LYP/6-31G* level). Key parameters:
    • Grid box : Center on the enzyme’s active site (e.g., COX-2 for anti-inflammatory studies).
    • Scoring function : Analyze ΔG values (<-7 kcal/mol suggests strong binding) .
  • MD simulations : Run 100 ns trajectories in GROMACS to assess binding stability (RMSD <2 Å indicates stable interactions) .

Data Interpretation & Contradictions

Q. How should researchers resolve discrepancies in reported biological activity?

Methodological Answer:

  • Dose-response curves : Compare EC50 values across studies. Variations may arise from assay conditions (e.g., cell line: HEK293 vs. HeLa).
  • Meta-analysis : Use tools like RevMan to aggregate data from ≥5 independent studies. Significant heterogeneity (I² >50%) suggests methodological inconsistencies .

Q. Why do crystallographic data show variability in hydrogen-bonding networks?

Methodological Answer: Packing effects in the crystal lattice (e.g., P21/c vs. P212121 space groups) alter intermolecular interactions. To validate:

  • Cambridge Structural Database (CSD) : Compare with analogues like (2-methylphenoxy)acetic acid, which forms dimeric H-bonds (O···O distance ~2.68 Å) .
  • Temperature-dependent studies : Collect data at 100 K and 298 K to assess thermal motion’s impact on bond lengths .

Method Optimization

Q. What HPLC conditions separate enantiomeric impurities?

Methodological Answer:

  • Chiral column : Chiralpak IA-3 (250 × 4.6 mm, 3 µm).
  • Mobile phase : n-Hexane/isopropanol (80:20 v/v) at 1.0 mL/min.
  • Detection : UV at 254 nm. Retention times: 8.2 min (R-enantiomer), 9.5 min (S-enantiomer) .

Q. How to enhance solubility for in vivo studies?

Methodological Answer:

  • Co-solvents : Use 10% DMSO in saline (v/v).
  • Nanoparticle formulation : Encapsulate in PLGA (50:50 lactide:glycolide) via emulsion-solvent evaporation. Dynamic light scattering (DLS) confirms particle size <200 nm .

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